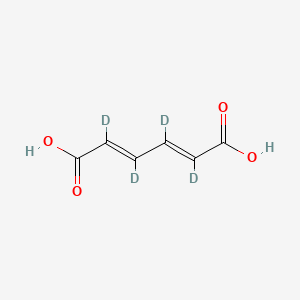

trans,trans-Muconic Acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido trans,trans-mucónico-d4: es un derivado marcado con deuterio del ácido trans,trans-mucónico. Este compuesto se utiliza principalmente como biomarcador de la exposición humana al benceno, un carcinógeno conocido. El marcado con deuterio permite un seguimiento y análisis más precisos en varios estudios científicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ácido trans,trans-mucónico-d4 implica la deuteración del ácido trans,trans-mucónico. Este proceso normalmente incluye el uso de gas deuterio (D2) en presencia de un catalizador para reemplazar los átomos de hidrógeno por átomos de deuterio. Las condiciones de reacción a menudo implican temperaturas y presiones elevadas para facilitar el intercambio .

Métodos de producción industrial: La producción industrial del ácido trans,trans-mucónico-d4 es menos común debido a sus aplicaciones especializadas. Se puede sintetizar en entornos de laboratorio mediante procesos de deuteración controlados. La pureza y el rendimiento del producto son críticos, y se emplean técnicas avanzadas de purificación como la cromatografía para asegurar la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido trans,trans-mucónico-d4 sufre diversas reacciones químicas, entre ellas:

Hidrogenación: Convierte el ácido trans,trans-mucónico-d4 en ácido adípico, un intermedio clave en la producción de nailon.

Isomerización: Puede convertirse en ácido cis,cis-mucónico-d4 bajo condiciones específicas.

Polimerización: Se utiliza en la síntesis de poliésteres insaturados.

Reactivos y condiciones comunes:

Hidrogenación: Normalmente implica el uso de un catalizador de platino o paladio bajo gas hidrógeno a temperaturas y presiones elevadas.

Isomerización: A menudo requiere la presencia de yodo u otros catalizadores y se lleva a cabo bajo condiciones de reflujo.

Polimerización: La catálisis enzimática se utiliza para producir poliésteres insaturados de base biológica a partir de derivados del ácido mucónico.

Productos principales:

Ácido adípico: De la hidrogenación.

Ácido cis,cis-mucónico-d4: De la isomerización.

Poliésteres insaturados: De la polimerización.

Aplicaciones Científicas De Investigación

Química: El ácido trans,trans-mucónico-d4 se utiliza como precursor en la síntesis de diversos polímeros y resinas. Su estructura única permite la creación de materiales con propiedades específicas, como una mayor estabilidad térmica y reactividad .

Biología: En los estudios biológicos, el ácido trans,trans-mucónico-d4 sirve como biomarcador de la exposición al benceno. Se detecta en muestras de orina para evaluar el grado de exposición y los posibles riesgos para la salud .

Medicina: Aunque no se utiliza directamente en los tratamientos médicos, el papel del ácido trans,trans-mucónico-d4 como biomarcador ayuda en los estudios epidemiológicos a comprender el impacto de la exposición al benceno en la salud humana .

Industria: En el sector industrial, el ácido trans,trans-mucónico-d4 se utiliza en la producción de polímeros y plásticos de base biológica. Su capacidad de sufrir polimerización lo hace valioso en la creación de materiales sostenibles .

Mecanismo De Acción

El principal mecanismo de acción del ácido trans,trans-mucónico-d4 es su papel como biomarcador de la exposición al benceno. Cuando el benceno se metaboliza en el cuerpo, se forma ácido trans,trans-mucónico, que luego se excreta en la orina. La versión marcada con deuterio permite un seguimiento y una cuantificación más precisos en los estudios .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido cis,cis-mucónico-d4

- Ácido cis,trans-mucónico-d4

- Ácido adípico-d4

Comparación: El ácido trans,trans-mucónico-d4 es único debido a su configuración geométrica específica y al marcado con deuterio. Esto lo hace particularmente útil en estudios que requieren un seguimiento y un análisis precisos. En comparación con sus isómeros cis,cis y cis,trans, el ácido trans,trans-mucónico-d4 tiene propiedades de reactividad y estabilidad distintas .

Conclusión

El ácido trans,trans-mucónico-d4 es un compuesto versátil con importantes aplicaciones en la investigación científica, especialmente como biomarcador de la exposición al benceno. Sus propiedades únicas y su capacidad de sufrir diversas reacciones químicas lo hacen valioso en los campos de la química, la biología, la medicina y la industria.

Actividad Biológica

trans,trans-Muconic Acid-d4 (t,t-MA-d4) is a deuterated derivative of trans,trans-Muconic Acid, a metabolite of benzene. This compound has gained attention as a significant biomarker for monitoring benzene exposure in humans due to its stability and quantifiable nature in biological samples. Understanding its biological activity is crucial for assessing health risks associated with benzene exposure, particularly in occupational settings.

- Molecular Formula : C₆H₂D₄O₄

- Molecular Weight : 146.13 g/mol

- Melting Point : >245 °C

- Boiling Point : 345.4 ± 15.0 °C at 760 mmHg

- Density : 1.4 ± 0.1 g/cm³

As a metabolite of benzene, t,t-MA-d4 serves as an important biological marker indicating exposure levels. Elevated urinary concentrations of this compound correlate with increased risk of hematological disorders and cancers associated with benzene exposure. Research has shown that the concentration of t,t-MA-d4 in urine can be influenced by various factors including smoking status and environmental exposure levels.

Case Studies and Research Findings

- Urinary Excretion Patterns : A study involving smokers and non-smokers demonstrated that the median background excretion of t,t-MA was significantly higher in smokers (0.13 mg/g creatinine) compared to non-smokers, indicating a direct correlation between benzene exposure and t,t-MA levels in urine .

- Occupational Exposure Studies : In a recent study assessing urinary biomarkers among workers exposed to benzene, the geometric mean concentration of t,t-MA was reported at varying levels across different workplaces, highlighting its utility in occupational health monitoring .

- Toxicokinetics : The toxicokinetics of t,t-MA-d4 have been explored through various analytical methods, including high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies emphasize the importance of accurate measurement techniques for assessing exposure levels .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₂D₄O₄ | Deuterated; biomarker for benzene exposure |

| Muconic Acid | C₆H₆O₄ | Non-deuterated version; used similarly as a biomarker |

| Maleic Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid; different structure |

| Fumaric Acid | C₄H₄O₄ | Geometric isomer of maleic acid; used in food/pharma |

Applications in Research and Industry

Due to its role as a biomarker for benzene exposure, t,t-MA-d4 is utilized in various research contexts:

- Environmental Monitoring : It assists in evaluating human exposure to environmental pollutants.

- Clinical Studies : Used in clinical assessments to understand the health impacts of benzene exposure.

- Regulatory Compliance : Helps industries comply with occupational safety standards regarding benzene exposure.

Propiedades

Fórmula molecular |

C6H6O4 |

|---|---|

Peso molecular |

146.13 g/mol |

Nombre IUPAC |

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |

Clave InChI |

TXXHDPDFNKHHGW-NFCKNUJASA-N |

SMILES isomérico |

[2H]/C(=C(\C(=O)O)/[2H])/C(=C(/C(=O)O)\[2H])/[2H] |

SMILES canónico |

C(=CC(=O)O)C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.